N-(2,6-dimethylphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(2,6-dimethylphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H25FN2O2S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.16207738 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Characterization
- The development of novel synthetic routes for complex organic molecules is a cornerstone of chemical research. For example, the synthesis and characterization of various carboxamide derivatives and metal-organic frameworks showcase advanced techniques in organic synthesis, including condensation reactions, hydrolysis, and crystallography to elucidate molecular structures (Talupur, Satheesh, & Chandrasekhar, 2021); (Shi, Zhong, Guo, & Li, 2015).
Biological Evaluation
- The investigation of novel compounds for biological activities, such as antimicrobial, antifungal, and cytotoxic properties, is essential in the discovery of potential therapeutic agents. Research includes the evaluation of derivatives of complex molecules for their bioactivity, highlighting the importance of structural modifications to enhance efficacy (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Material Development
- Complex organic molecules also find applications in the development of novel materials, such as polymers and electrochromic devices. Studies on the synthesis of aromatic polyamides and metal-organic frameworks demonstrate the potential of these compounds in creating materials with unique thermal, mechanical, and optical properties, applicable in various technological fields (Hsiao & Liou, 1998); (Liou & Chang, 2008).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2S/c1-14-7-12-19-20(13-14)31-25(28-23(29)17-8-10-18(26)11-9-17)21(19)24(30)27-22-15(2)5-4-6-16(22)3/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLGTFBEMDDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC=C3C)C)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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